6-Thiotheophylline
Overview
Description
6-Thiotheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, as its name suggests, contains a sulfur atom replacing one of the oxygen atoms in theophylline, which imparts unique chemical and pharmacological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiotheophylline typically involves the substitution of the oxygen atom in theophylline with a sulfur atom. This can be achieved through various chemical reactions, including the use of thiolating agents. One common method involves the reaction of theophylline with phosphorus pentasulfide (P2S5) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Thiotheophylline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom, leading to the formation of S-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Alkylating agents like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly employed.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: S-alkylated this compound derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other sulfur-containing heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Thiotheophylline is similar to that of theophylline. It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels. The compound also reduces airway responsiveness to histamine, methacholine, adenosine, and allergens. These effects are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and the blockade of adenosine receptors .
Comparison with Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties.
8-Alkylthio-6-thio-substituted Theophylline Analogues: These compounds have been studied for their selective noncompetitive progesterone receptor antagonist activity.
Other Methylxanthines: Compounds like caffeine and theobromine share structural similarities and pharmacological effects with 6-Thiotheophylline.
Uniqueness: this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical reactivity and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dimethyl-6-sulfanylidene-7H-purin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCBLYAEALGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178704 | |
Record name | 6-Thiotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-70-1 | |
Record name | 6-Thiotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Thiotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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